molecular formula C8H9NO2S B13013791 Methyl 6-mercapto-4-methylnicotinate

Methyl 6-mercapto-4-methylnicotinate

Cat. No.: B13013791
M. Wt: 183.23 g/mol
InChI Key: LEQVLODQEBWFIR-UHFFFAOYSA-N
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Description

Methyl 6-mercapto-4-methylnicotinate: is an organic compound with the molecular formula C8H9NO2S It is a derivative of nicotinic acid and contains a mercapto group (-SH) and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-mercapto-4-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-mercapto-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-mercapto-4-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-mercapto-4-methylnicotinate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds and modulation of enzyme activity.

    Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant and scavenging reactive oxygen species (ROS).

Comparison with Similar Compounds

Uniqueness: Methyl 6-mercapto-4-methylnicotinate is unique due to the presence of both a mercapto group and a methyl group on the nicotinate structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .

Biological Activity

Methyl 6-mercapto-4-methylnicotinate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a thiol (-SH) group at the 6-position and a methyl group at the 4-position. Its chemical formula is C8H9N1O2S1C_8H_9N_1O_2S_1. The presence of the thiol group is significant as it plays a crucial role in the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Observed Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliModerate antibacterial activity
Klebsiella speciesModerate antibacterial activity
Candida albicansModerate antifungal activity

The compound was tested using standard agar diffusion methods, showing zones of inhibition that suggest its potential as an antimicrobial agent.

The proposed mechanism for the antimicrobial action involves the disruption of bacterial cell membranes and interference with metabolic pathways. The thiol group may contribute to the formation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which is detrimental to their survival.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the compound's efficacy in clinical settings:

  • Case Study on Antimicrobial Resistance : A study conducted on patients with chronic infections revealed that this compound effectively reduced microbial load in resistant strains, showcasing its potential as an alternative treatment option.
  • Inflammation in Animal Models : In vivo studies using animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers, supporting its role as an anti-inflammatory agent.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

methyl 4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO2S/c1-5-3-7(12)9-4-6(5)8(10)11-2/h3-4H,1-2H3,(H,9,12)

InChI Key

LEQVLODQEBWFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C(=O)OC

Origin of Product

United States

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